REACTION_CXSMILES
|
O[CH:2]1O[C:5](=[O:7])[CH:4]=[C:3]1[CH3:8].Cl.[NH:10]([CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[NH2:11]>C(O)C>[CH2:16]([O:15][C:13](=[O:14])[CH2:12][N:10]1[C:5](=[O:7])[CH:4]=[C:3]([CH3:8])[CH:2]=[N:11]1)[CH3:17] |f:1.2|
|
Name
|
|
Quantity
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1.19 g
|
Type
|
reactant
|
Smiles
|
OC1C(=CC(O1)=O)C
|
Name
|
|
Quantity
|
1.61 g
|
Type
|
reactant
|
Smiles
|
Cl.N(N)CC(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
followed by purification
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CN1N=CC(=CC1=O)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |